Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate
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Overview
Description
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a complex organic compound that features a unique adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate typically involves the reaction of 3,5,7-trimethyladamantane-1-carboxylic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure
Mechanism of Action
The mechanism of action of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and amide functional groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyladamantane: Another adamantane derivative with similar structural features but different functional groups.
Adamantane-1-carboxylic acid: A precursor in the synthesis of various adamantane derivatives.
Methyl adamantane-1-carboxylate: A simpler ester derivative of adamantane
Uniqueness
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate stands out due to its combination of an adamantane core with both ester and amide functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H35N3O6S
- Molecular Weight : 433.563 g/mol
- IUPAC Name : tert-butyl N-[(2S)-1-[(2R,3S)-3-methanesulfonamido-2-[(2S)-1-oxobutan-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
The compound features a complex adamantane structure that contributes to its unique biological properties.
Research indicates that this compound operates through several mechanisms:
- Gene Regulation :
- Inflammatory Response Modulation :
- Lipid Metabolism :
- Immune Response :
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity in various cancer cell lines. Studies have indicated that it targets tubulin at the colchicine binding site, leading to apoptotic cell death .
Table 1: Antiproliferative Activity in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Tubulin binding and apoptosis induction |
MCF7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective effects by modulating signaling pathways associated with neuronal survival. It has been observed to protect against oxidative stress-induced neuronal damage in vitro.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
-
Study on Cancer Cells :
- A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
-
Neuroprotection Study :
- Research published in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
-
Immunomodulatory Effects :
- A study found that this compound can modulate immune responses by altering cytokine profiles in activated macrophages, suggesting potential applications in autoimmune diseases.
Properties
IUPAC Name |
methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)13(20)18-5-12(19)21-4/h5-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFHWGGNONKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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